(6-(Aminomethyl)pyridin-3-YL)methanol
Overview
Description
(6-(Aminomethyl)pyridin-3-YL)methanol is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyridine, featuring an aminomethyl group at the 6-position and a hydroxymethyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Aminomethyl)pyridin-3-YL)methanol typically involves the following steps:
Starting Material: The process begins with 3-pyridinemethanol.
Amination Reaction: The 3-pyridinemethanol undergoes an amination reaction with ammonia under suitable reaction conditions to introduce the aminomethyl group at the 6-position.
Purification: The resulting product is then purified to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the amination reaction efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Continuous Flow Processes: Implementing continuous flow processes for consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions: (6-(Aminomethyl)pyridin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Various reduced derivatives.
Substitution Products: Substituted pyridine derivatives.
Scientific Research Applications
(6-(Aminomethyl)pyridin-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-(Aminomethyl)pyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
(6-Methylpyridin-3-YL)methanol: A similar compound with a methyl group instead of an aminomethyl group.
(6-Hydroxymethylpyridin-3-YL)methanol: A compound with a hydroxymethyl group at the 6-position.
Uniqueness:
Functional Groups: The presence of both aminomethyl and hydroxymethyl groups in (6-(Aminomethyl)pyridin-3-YL)methanol makes it unique compared to its analogs.
Reactivity: The combination of these functional groups provides distinct reactivity patterns, enabling diverse chemical transformations.
Properties
IUPAC Name |
[6-(aminomethyl)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,3,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSCYCNQOANMTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964349 | |
Record name | [6-(Aminomethyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496945-97-2 | |
Record name | [6-(Aminomethyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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